4-(Isopropylthio)benzonitrile
Description
4-(Isopropylthio)benzonitrile is a benzonitrile derivative featuring an isopropylthio (-S-iPr) substituent at the para position of the benzene ring. The compound combines the electron-withdrawing nitrile group with the sulfur-containing isopropylthio moiety, which influences its electronic, steric, and solubility properties. Applications of such compounds span organic synthesis, pharmaceuticals, and materials science, where substituent effects dictate reactivity and functionality .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylbenzonitrile |
InChI |
InChI=1S/C10H11NS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 |
InChI Key |
NBTQSHSLGMPKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(2,6-Dimethylphenylthio)benzonitrile
- Structure : The phenylthio group is substituted with 2,6-dimethyl groups, introducing steric hindrance compared to the isopropylthio group.
- Synthesis : Prepared via transition metal-free Ba conditions using aryl halides and thiols, emphasizing eco-friendly protocols .
- Properties :
- Higher molecular weight (239.33 g/mol) due to the bulky dimethylphenyl group.
- Crystalline solid with distinct NMR shifts (e.g., aromatic proton splitting due to steric effects).
- Applications: Potential intermediate in pharmaceutical synthesis, leveraging diaryl sulfide motifs for bioactive molecules .
4-(Trans-4-propylcyclohexyl)benzonitrile
- Structure : A cyclohexylpropyl group replaces the isopropylthio moiety, altering hydrophobicity and conformational flexibility.
- Properties: Higher lipophilicity due to the cyclohexane ring, impacting solubility in non-polar solvents. Molecular weight: 229.35 g/mol (calculated from C₁₆H₁₉N).
3-(4-Aminophenyl)benzonitrile
- Structure: An amino group (-NH₂) at the meta position introduces polarity and reactivity.
- Properties: Enhanced solubility in polar solvents (e.g., water or ethanol) due to the amino group. Reactivity: Prone to oxidation and electrophilic substitution, unlike the more stable thioether group in 4-(isopropylthio)benzonitrile.
- Safety : Requires personal protective equipment (gloves, face shields) to prevent skin/eye contact, highlighting differences in hazard profiles compared to sulfur-based derivatives .
4-(3-Thienyl)benzonitrile
- Structure : A thiophene ring replaces the isopropylthio group, introducing aromatic sulfur and π-conjugation.
- Properties :
Benzonitrile, 4-(iodoacetyl)
- Structure : An iodoacetyl (-COCH₂I) group confers high reactivity for nucleophilic substitution.
- Applications : Used in bioconjugation and radiopharmaceutical synthesis, contrasting with the more inert isopropylthio group.
Research Implications
- Steric vs. Electronic Effects : Bulky substituents (e.g., 2,6-dimethylphenylthio) hinder reactivity but enhance crystallinity, whereas electron-rich groups (e.g., thiophene) improve optoelectronic performance .
- Safety Considerations: Sulfur-containing derivatives generally require less stringent protocols than halogenated or amino-substituted analogues .
- Synthetic Flexibility : Transition metal-free methods (e.g., Ba conditions) offer scalable routes for diaryl sulfides, while cross-coupling dominates thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
